molecular formula C20H23N3 B5555604 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B5555604
M. Wt: 305.4 g/mol
InChI Key: MPUWTMTZBMLBGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multi-step processes, often starting from simple precursors undergoing condensation, cyclization, and subsequent functionalization reactions. For example, Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and characterized its structure, indicating a common approach to synthesizing such compounds through controlled reactions and crystallization techniques (Tamer et al., 2016).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods, such as FT-IR, UV-Vis, and NMR, are commonly used for structural characterization. The molecular structure often reveals stability indicators like negative HOMO and LUMO energies, and a small energy gap suggesting intramolecular charge transfer potential, as seen in the study by Tamer et al. (2016). Such structural insights are crucial for understanding the electronic and optical properties of the compound (Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity and potential utility in synthesizing more complex molecules. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, showing how functionalization and interaction with different reagents can lead to diverse compounds, hinting at the versatile chemistry of pyrazole-based structures (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal habits, are often determined through experimental studies. For example, Quiroga et al. (2013) described the formation of hydrogen-bonded dimers and sheets in a structurally related compound, which can influence the compound's solubility and melting point (Quiroga et al., 2013).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards electrophiles or nucleophiles can be inferred from the functional groups present in the molecule. Studies on similar compounds, like the one by Ivanov et al. (2020), who investigated the crystal structures and reactivity of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, provide insights into how the pyrazole core and substituents affect chemical behavior (Ivanov et al., 2020).

Scientific Research Applications

Synthesis and Molecular Structure

Compounds structurally similar to 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine have been synthesized to explore their structural characteristics and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and analyzed its molecular structure using X-ray diffraction and various spectroscopic methods. The study highlights the compound's stability and nonlinear optical properties, indicating potential applications in materials science and photonics (Ö. Tamer et al., 2016).

Reactivity and Derivative Formation

The reactivity of pyrazole derivatives has been a topic of interest due to their versatility in forming biologically active compounds. For example, L. Mironovich and D. Shcherbinin (2014) investigated the reactivity of a pyrazolo[5,1-с][1,2,4]triazine derivative, showcasing its potential in creating a range of compounds with different applications, from pharmaceuticals to materials science (L. Mironovich & D. Shcherbinin, 2014).

properties

IUPAC Name

5-(4-tert-butylphenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-14-5-11-17(12-6-14)23-19(21)13-18(22-23)15-7-9-16(10-8-15)20(2,3)4/h5-13H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWTMTZBMLBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

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